molecular formula C8H13NO B13970978 2-Piperidinone, 1-ethenyl-3-methyl- CAS No. 502507-59-7

2-Piperidinone, 1-ethenyl-3-methyl-

Cat. No.: B13970978
CAS No.: 502507-59-7
M. Wt: 139.19 g/mol
InChI Key: SBEBZMZHYUEOPQ-UHFFFAOYSA-N
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Description

Overview of N-Vinyl Lactams in Contemporary Organic Synthesis

N-vinyl lactams are a class of organic compounds characterized by a vinyl group attached to the nitrogen atom of a lactam ring. These monomers, particularly N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC), have garnered significant attention in polymer chemistry. researchgate.netmdma.ch Their ability to undergo free-radical polymerization allows for the synthesis of a wide array of polymers with tunable properties. researchgate.netresearchcommons.org These polymers find applications in diverse fields, from biomedical materials to industrial coatings, owing to their biocompatibility, low toxicity, and excellent film-forming capabilities. researchgate.netrloginconsulting.com The reactivity of the vinyl group also makes them valuable building blocks in various organic transformations. rloginconsulting.com

Structural Significance of the 2-Piperidinone Framework

The 2-piperidinone moiety, also known as δ-valerolactam, is a six-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry and organic synthesis. researchgate.nethmdb.cawikipedia.org This framework is a common structural motif in numerous natural products and synthetic pharmaceuticals. nih.govnih.gov The presence of the amide functional group within the ring allows for various chemical modifications, and the cyclic structure provides a degree of conformational rigidity, which is often crucial for biological activity. The development of synthetic methods to access substituted 2-piperidinones is an active area of research, with applications in the synthesis of complex alkaloids and drug candidates. nih.govgoogleapis.comnih.gov

Unique Aspects of the 1-Ethenyl-3-methyl- Substitution Pattern for Chemical Exploration

The specific substitution pattern of 2-Piperidinone, 1-ethenyl-3-methyl- imparts a unique combination of chemical properties that make it a compelling target for research. The N-ethenyl (or N-vinyl) group provides a site for polymerization and other addition reactions, similar to other N-vinyl lactams. The methyl group at the 3-position introduces a chiral center, opening up possibilities for the synthesis of stereochemically defined polymers and other complex molecules. researchgate.net This substitution can also influence the electronic and steric environment of the lactam ring, potentially modulating its reactivity and the properties of its polymeric derivatives. The combination of a polymerizable group with a chiral center on a biocompatible scaffold is a key feature driving interest in this molecule.

Research Trajectories and Academic Relevance of the Compound

The academic relevance of 2-Piperidinone, 1-ethenyl-3-methyl- stems from its potential as a monomer for novel functional polymers. Research is likely to focus on the controlled polymerization of this monomer to create polymers with specific tacticities, which could have interesting physical and biological properties. The presence of the 3-methyl group could influence the polymer's thermal properties, solubility, and biocompatibility. Furthermore, the synthesis of this compound itself presents interesting challenges in asymmetric synthesis, aiming to control the stereochemistry at the 3-position. researchgate.net

Scope and Objectives of Academic Inquiry into 2-Piperidinone, 1-ethenyl-3-methyl-

The primary objectives of academic inquiry into this compound are twofold. First, to develop efficient and stereoselective synthetic routes to obtain the pure monomer. This involves exploring methods for the methylation of the 2-piperidinone ring and the subsequent N-vinylation. rloginconsulting.comresearchgate.net Second, to investigate the polymerization behavior of the monomer and to characterize the resulting polymers. This includes studying the kinetics of polymerization, the microstructure of the polymers, and their physical and chemical properties. A key goal is to understand how the 3-methyl substituent influences the polymer properties compared to unsubstituted N-vinyl-2-piperidinone.

Interactive Data Tables

Below are interactive data tables providing information on related chemical compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Piperidinone675-20-7C5H9NO99.13
1-Methyl-2-piperidinone931-20-4C6H11NO113.16
1-Ethenyl-2-piperidinone4370-23-4C7H11NO125.17
3-Methylpiperidin-2-one3768-43-2C6H11NO113.16

Detailed Research Findings

While specific research findings on 2-Piperidinone, 1-ethenyl-3-methyl- are not extensively documented in publicly available literature, a significant amount of research on closely related compounds provides a strong foundation for predicting its behavior and potential applications.

Synthesis: The synthesis of the target molecule would likely involve a two-step process:

3-Methylation of 2-Piperidinone: The introduction of a methyl group at the 3-position of the 2-piperidinone ring is a key step. Asymmetric synthesis methods have been reported for the synthesis of N-protected 3-methylpiperidin-2-one, which can achieve high diastereomeric excess. researchgate.net

N-Vinylation: The subsequent N-vinylation of 3-methyl-2-piperidinone can be achieved through various methods. A common industrial route for N-vinylation of lactams is the reaction with acetylene (B1199291). rloginconsulting.com Alternatively, catalytic vinylation using vinyl acetate (B1210297) has also been demonstrated for lactams. rloginconsulting.com

Polymerization: Based on the extensive research on the polymerization of N-vinyl lactams, it is expected that 2-Piperidinone, 1-ethenyl-3-methyl- can be polymerized via free-radical polymerization. researchgate.net The resulting poly(1-ethenyl-3-methyl-2-piperidinone) would be a new polymer with potential for applications in areas where biocompatible and functional polymers are required. The methyl group is anticipated to affect the polymer's glass transition temperature and solubility profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502507-59-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-ethenyl-3-methylpiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-3-9-6-4-5-7(2)8(9)10/h3,7H,1,4-6H2,2H3

InChI Key

SBEBZMZHYUEOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1=O)C=C

Related CAS

502507-59-7

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 2 Piperidinone, 1 Ethenyl 3 Methyl

Reactivity at the Ethenyl Moiety

The primary site of reactivity on 2-Piperidinone, 1-ethenyl-3-methyl- is the carbon-carbon double bond of the ethenyl group. This functionality allows the monomer to undergo several types of addition reactions, with polymerization being the most prominently documented.

Radical Addition Reactions and Polymerization Mechanisms

The ethenyl group of 2-Piperidinone, 1-ethenyl-3-methyl- is amenable to radical addition, making it a suitable monomer for free-radical polymerization. This process is the most extensively documented reaction for this compound, frequently cited in the context of producing hydrophilic polymers for biomedical applications, such as contact lenses and other medical devices. justia.compatentcut.comgoogle.com.nagoogle.com

The polymerization is typically initiated by standard radical initiators, which can be broadly categorized as thermal initiators or photoinitiators. google.com.nagoogle.com The mechanism involves the generation of a free radical from the initiator, which then adds to the vinyl group of the monomer, creating a new radical species that propagates by adding to subsequent monomer units. This chain-growth polymerization leads to the formation of poly(N-vinyl-3-methyl-2-piperidone). justia.compatentcut.com

In practice, 2-Piperidinone, 1-ethenyl-3-methyl- is often used as a co-monomer in polymerization mixtures to impart specific properties, such as hydrophilicity and wettability, to the final polymer. patentcut.comgoogle.com The polymerization can be carried out using various techniques, including bulk, solution, suspension, or emulsion polymerization. epo.org While controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are mentioned for vinyl monomers in general, specific applications of these techniques to 2-Piperidinone, 1-ethenyl-3-methyl- are not detailed in the available literature. epo.orggoogle.comwipo.int

A variety of initiators have been cited for the polymerization of monomer mixtures containing 2-Piperidinone, 1-ethenyl-3-methyl-. These are summarized in the table below.

Initiator TypeExamples
Thermal Initiators Peroxides (e.g., lauryl peroxide, benzoyl peroxide), Azo compounds (e.g., azobisisobutyronitrile) google.com
Photoinitiators Benzoin (B196080) derivatives (e.g., benzoin methyl ether), Acetophenone derivatives (e.g., diethoxyacetophenone), Phosphine (B1218219) oxides (e.g., bis(2,4,6-trimethylbenzoyl)-phenyl phosphine oxide), Other commercial initiators (e.g., Darocur, Irgacure) patentcut.comgoogle.com.nagoogle.comjustia.com

Cationic Polymerization and Related Transformations

While the vinyl group is theoretically susceptible to cationic polymerization, specific studies detailing the cationic polymerization of 2-Piperidinone, 1-ethenyl-3-methyl- are not readily found in the surveyed scientific literature. General literature suggests that vinyl ethers and other vinyl compounds can undergo cationic polymerization, but dedicated research on this specific monomer's behavior under these conditions, including initiator systems and reaction mechanisms, is not available. google.comjustia.com

Anionic Polymerization and Nucleophilic Additions

There is a lack of specific information in the public domain regarding the anionic polymerization of 2-Piperidinone, 1-ethenyl-3-methyl-. Similarly, detailed studies on nucleophilic additions to the ethenyl moiety of this compound are not found in the available literature.

Pericyclic Reactions, including Cycloadditions

No specific research or data concerning the participation of the ethenyl group of 2-Piperidinone, 1-ethenyl-3-methyl- in pericyclic reactions, such as cycloadditions (e.g., Diels-Alder reactions), has been identified in the surveyed literature.

Selective Hydrogenation and Halogenation Pathways

Detailed research findings on the selective hydrogenation or halogenation of the carbon-carbon double bond in 2-Piperidinone, 1-ethenyl-3-methyl- are not available in the public domain.

Hydroamination and Hydroxylation Reactivity Studies

Specific studies on the hydroamination or hydroxylation of the ethenyl moiety of 2-Piperidinone, 1-ethenyl-3-methyl- have not been reported in the available scientific and patent literature.

Reactivity of the Piperidinone Amide Linkage

The amide bond within the piperidinone ring is a key functional group that governs much of the compound's reactivity. Its behavior in ring-opening reactions, substitutions at the nitrogen atom, and hydrolysis and amidation reactions is of significant interest.

Ring-Opening Reactions and Polymerization

Lactams, such as 2-piperidinone derivatives, can undergo ring-opening polymerization to form polyamides. The polymerization of N-vinyl lactams, including structures similar to 2-piperidinone, 1-ethenyl-3-methyl-, is a subject of considerable research. The vinyl group allows for radical polymerization, leading to the formation of polymers with the lactam ring as a side group.

The ring strain of lactams influences their polymerizability. While seven- and eight-membered lactams readily polymerize due to significant ring strain, six-membered rings like piperidinone are generally considered strain-free and less prone to ring-opening polymerization under typical conditions. mdpi.com However, the presence of the N-vinyl group introduces an alternative polymerization pathway. Radical ring-opening polymerization (RROP) is a known method for creating polymers with lower density than their monomers, which is advantageous in applications like dental fillings and coatings. mdpi.com For some vinyl-substituted cyclic monomers, RROP can provide novel routes to polyesters and polyketones. mdpi.com

The copolymerization of N-vinyl lactams with other monomers is a common strategy to tailor polymer properties. For instance, the copolymerization of N-vinylpyrrolidone (a five-membered lactam) with N-vinylformamide has been studied, demonstrating that the reactivity ratios of the monomers can influence the final copolymer composition. researchgate.net Similarly, the copolymerization of N-vinyl caprolactam (a seven-membered lactam) has also been investigated. researchgate.net

Electrophilic and Nucleophilic Substitution at Nitrogen

The nitrogen atom of the amide group in 2-piperidinone, 1-ethenyl-3-methyl- is part of a vinyl amide moiety. This functionality influences its reactivity towards electrophiles and nucleophiles. The vinyl group can participate in various reactions, and its electronic effects are transmitted to the nitrogen atom. Vinyl azides, which share the N-vinyl structural motif, are known to act as both nucleophiles and electrophiles. researchgate.net

The synthesis of N-vinyl lactams often involves the reaction of the corresponding lactam with acetylene (B1199291) in the presence of a strong base, a process known as vinylation. google.comwikipedia.org This highlights the nucleophilic character of the lactam nitrogen under basic conditions.

The reactivity of the N-vinyl group itself is a key aspect. It can undergo addition reactions and participate in cycloadditions. For example, vinyl azides can undergo (3+2) cycloaddition reactions. researchgate.net The electrophilicity of related vinyl systems, such as vinyl sulfonimidamides, can be modulated by the substituents on the nitrogen atom, influencing their reactivity towards nucleophiles. nih.gov

Hydrolytic and Amidation Reactions

The amide bond in the piperidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the ring opening and formation of an amino acid derivative. For the analogous N-vinylpyrrolidone (NVP), hydrolysis under acidic conditions yields 2-pyrrolidone and acetaldehyde. chemicalbook.com To prevent this, NVP is often stored with a small amount of a basic substance. chemicalbook.com The stability of the lactam ring towards hydrolysis is influenced by its structure. For instance, the presence of a nearby carboxyl group can facilitate the hydrolysis of a lactam ring. researchgate.net

Amidation reactions, involving the cleavage of the amide bond and reaction with an amine, are also possible, though less commonly described for N-vinyl lactams compared to hydrolysis. The reactivity in these reactions would be influenced by the steric and electronic environment of the amide carbonyl group.

Reactivity of the 3-Methyl Group and Ring System

The methyl group at the 3-position and the saturated carbon backbone of the piperidinone ring also present opportunities for functionalization.

Alpha-Functionalization of the Ring System

The carbon atom alpha to the carbonyl group (the C3 position) is a potential site for functionalization. Enolates or related species can be generated at this position, allowing for the introduction of various substituents. The synthesis of 3,5,5,6-tetrasubstituted 2-piperidinones has been achieved through multi-component reactions, indicating that the ring can be functionalized at multiple positions. nih.gov

Strategies for the C-H functionalization of piperidine (B6355638) rings have been developed, with the regioselectivity often controlled by the choice of catalyst and protecting groups on the nitrogen. nih.govresearchgate.net While direct C-H functionalization at the C3 position of piperidines can be challenging due to the electronic effects of the nitrogen, indirect methods have been employed. nih.gov For instance, the synthesis of 3-substituted piperidine analogues has been achieved through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

Regioselective Ring Functionalization

Achieving regioselective functionalization of the piperidinone ring is crucial for the synthesis of specific derivatives. The presence of the existing methyl group at the 3-position can influence the regioselectivity of subsequent reactions.

Recent advances have demonstrated the ability to synthesize 2-piperidinones with diverse substitution patterns. nih.gov For example, an organophotocatalyzed [1 + 2 + 3] strategy allows for the construction of 2-piperidinones from two different alkenes and an ammonia (B1221849) surrogate, leading to various substitution patterns at the 3-, 4-, 5-, and 6-positions. nih.gov The regioselectivity of such reactions can be influenced by the nature of the substituents on the starting materials. rsc.org For instance, in the functionalization of 2-chloropyridines, the position of the chloro substituent has a strong impact on the regioselectivity of subsequent reactions. mdpi.com Similarly, in the functionalization of 2-arylazetidines, the N-substituent can direct lithiation to either the ortho position of the aryl group or the benzylic position alpha to the nitrogen. rsc.org

The synthesis of donepezil (B133215) analogues has involved the creation of 2-substituted 4-piperidones, highlighting the ability to introduce functionality at various positions on the piperidone ring. acs.org

Transition Metal-Mediated Transformations

The unique structural features of 2-Piperidinone, 1-ethenyl-3-methyl-, particularly the presence of a vinyl group attached to the lactam nitrogen, open up a wide array of possibilities for transition metal-mediated transformations. These reactions are pivotal for the construction of more complex molecular architectures.

Catalytic Coupling Reactions Involving the Ethenyl Group

The ethenyl group of 2-Piperidinone, 1-ethenyl-3-methyl- serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, is anticipated to be a viable method for the arylation or vinylation of the ethenyl group. wikipedia.orgorganic-chemistry.org In a typical Heck reaction, an unsaturated halide or triflate is coupled with an alkene in the presence of a palladium catalyst and a base. For 2-Piperidinone, 1-ethenyl-3-methyl-, this would involve the reaction of the vinyl group with an aryl or vinyl halide. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org The regioselectivity of the addition to the vinyl group is a key consideration. While reactions with electron-deficient alkenes often yield terminally substituted products, the outcome with electron-rich olefins like N-vinyl amides can be more complex, potentially leading to a mixture of α- and β-substituted products. liv.ac.uk However, highly regioselective vinylation of electron-rich olefins with vinyl halides has been achieved using specific palladium catalysts with mono- or bidentate phosphine ligands. liv.ac.uk A photo-induced palladium-catalyzed aryl-to-alkyl radical relay Heck reaction at the α-C(sp³)-H site of amides has also been developed, offering an alternative pathway for functionalization. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling represents another powerful tool for the functionalization of the ethenyl group. While direct Suzuki-Miyaura coupling on the vinyl group itself is not the standard approach, related methodologies provide a pathway to achieve this transformation. For instance, δ-valerolactam-derived vinyl triflates can be converted to 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol (B44631) esters. These boronic esters are stable and can efficiently couple with a wide range of aryl and heteroaryl halides and triflates under palladium catalysis, yielding 2-substituted piperidines. nih.gov This two-step sequence provides an effective route to introduce aryl and heteroaryl substituents at the position corresponding to the original vinyl group. The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has also been reported, highlighting the feasibility of such couplings in the presence of nitrogen-containing moieties, which can sometimes inhibit catalyst activity. nih.govclaremont.edu The choice of palladium precatalyst and ligand is crucial for achieving high yields and overcoming potential catalyst inhibition by the lactam functionality. nih.govrsc.org

Table 1: Overview of Potential Catalytic Coupling Reactions

ReactionCoupling PartnerCatalyst System (Example)Potential Product TypeKey Considerations
Heck ReactionAryl/Vinyl Halide or TriflatePd(OAc)₂, PPh₃, BaseArylated/Vinylated PiperidinoneRegioselectivity, Catalyst Stability
Suzuki-Miyaura Coupling (via boronate ester)Aryl/Heteroaryl Halide or TriflatePd(dppf)Cl₂, BaseAryl/Heteroaryl-substituted PiperidineRequires conversion of the vinyl group to a boronate ester

Olefin Metathesis Reactions (if applicable to vinyl group)

Olefin metathesis, a Nobel Prize-winning reaction, provides a powerful method for the rearrangement of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org The vinyl group of 2-Piperidinone, 1-ethenyl-3-methyl- is a potential substrate for cross-metathesis reactions.

In a cross-metathesis reaction, the vinyl group would react with another olefin to form a new, substituted alkene, with the concurrent release of ethylene (B1197577) gas, which can drive the reaction to completion. organic-chemistry.org The success of olefin metathesis involving N-vinyl amides can be influenced by the nature of the catalyst and the substrate. The nitrogen atom in the lactam ring can potentially coordinate to the metal center of the catalyst, which may lead to catalyst deactivation. However, numerous examples of successful metathesis reactions involving nitrogen-containing compounds have been reported. mdpi.comnih.gov The development of more robust and functional-group-tolerant catalysts, such as the second and third generation Grubbs catalysts, has expanded the scope of olefin metathesis to include a wider range of substrates. nih.govnih.gov For instance, ruthenium-catalyzed ring-closing metathesis has been successfully employed to synthesize various nitrogen-containing heterocycles. tib.eu

The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal carbene with the alkene. wikipedia.orglibretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and a new alkene product. This catalytic cycle continues, leading to the exchange of alkylidene fragments. masterorganicchemistry.com

Table 2: Applicability of Olefin Metathesis

Metathesis TypeReaction PartnerCatalyst (Example)Potential ProductChallenges
Cross-MetathesisAnother OlefinGrubbs Catalyst (e.g., G-II)Substituted vinyl piperidinonePotential catalyst deactivation by the lactam nitrogen, control of E/Z selectivity.

Kinetic and Thermodynamic Aspects of Reactions Involving 2-Piperidinone, 1-ethenyl-3-methyl-

A thorough understanding of the kinetic and thermodynamic parameters governing the reactions of 2-Piperidinone, 1-ethenyl-3-methyl- is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Rate Determinations and Order Analysis

The rate of transition metal-mediated reactions involving the ethenyl group is dependent on the concentrations of the substrate, catalyst, and any co-reagents, as well as temperature. For instance, in palladium-catalyzed coupling reactions, the reaction rate is often dependent on the rate-determining step of the catalytic cycle, which can be the oxidative addition of the halide, the insertion of the alkene, or the reductive elimination of the product. wikipedia.org

Kinetic studies on the radical polymerization of N-vinyl-2-pyrrolidone, a related N-vinyl lactam, have shown that the reaction rate is influenced by the concentrations of the monomer and the initiator. nih.gov In the context of transition metal catalysis, a similar dependence on the concentration of 2-Piperidinone, 1-ethenyl-3-methyl- and the active catalyst species would be expected.

For a hypothetical Heck reaction, a simplified rate law could be expressed as:

Rate = k [2-Piperidinone, 1-ethenyl-3-methyl-]^a [Aryl Halide]^b [Pd catalyst]^c

where a, b, and c are the reaction orders with respect to each component. Experimental determination of these orders would provide insight into the reaction mechanism. For example, a first-order dependence on the catalyst concentration is common in many catalytic cycles.

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key parameter in determining the reaction rate's sensitivity to temperature. Mechanistic studies on related rhodium-catalyzed cycloaddition reactions have utilized computational methods, such as Density Functional Theory (DFT), to calculate the Gibbs free energy of activation for key steps like C-C bond activation and alkene insertion. pku.edu.cn For the transition metal-mediated transformations of 2-Piperidinone, 1-ethenyl-3-methyl-, the activation energy will be influenced by factors such as the strength of the C-X bond in the coupling partner (for Heck and Suzuki reactions), the steric and electronic properties of the ligands on the metal catalyst, and the nature of the solvent.

Transition state analysis, often aided by computational chemistry, can provide a detailed picture of the geometry and energetics of the highest energy point along the reaction coordinate. For example, in the Heck reaction, the transition state for the migratory insertion of the alkene into the Pd-C bond is a critical determinant of the reaction's stereoselectivity. wikipedia.org

Thermodynamic Parameters of Key Transformations

For many cross-coupling reactions, the formation of stable C-C bonds results in a negative enthalpy change, making the reaction exothermic. However, the entropy change must also be considered. In olefin metathesis, for example, the evolution of a gaseous byproduct like ethylene leads to a significant increase in entropy, which can be a major driving force for the reaction, especially for ring-closing metathesis. wikipedia.org

For a hypothetical catalytic coupling reaction, the thermodynamic parameters could be represented as:

2-Piperidinone, 1-ethenyl-3-methyl- + R-X ⇌ Product + HX

The equilibrium constant (K_eq) for this reaction is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K_eq)

Computational and Theoretical Studies of 2 Piperidinone, 1 Ethenyl 3 Methyl

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Analysis of the electronic structure reveals details about bonding, charge distribution, and sites of reactivity.

Quantum chemical calculations are foundational for understanding molecular properties. Density Functional Theory (DFT) is a widely used method for investigating polyatomic molecules due to its balance of accuracy and computational efficiency. niscpr.res.in Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various properties. researchgate.net

For 2-Piperidinone, 1-ethenyl-3-methyl-, a DFT calculation would begin by determining the lowest energy (most stable) three-dimensional structure. From this optimized geometry, further properties like vibrational frequencies, thermodynamic parameters, and electronic characteristics can be computed. niscpr.res.in Comparing calculated structural parameters (bond lengths, angles) with experimental data from similar crystallized compounds helps validate the chosen theoretical model. nih.gov

Table 1: Example of Calculated Structural Parameters for a Piperidone Ring (Note: This table is illustrative and represents typical data obtained from DFT calculations, not specific reported values for 2-Piperidinone, 1-ethenyl-3-methyl-)

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.23
N-C(O) 1.36
N-C(vinyl) 1.40
C-C (ring) 1.53 - 1.55
N-C-C
C-N-C

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most critical orbitals for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For conjugated systems, such as the one created by the ethenyl group on the nitrogen atom, these orbitals are typically of a π-character. youtube.com In related molecules, the HOMO is often located on electron-rich parts of the structure, like a phenyl ring or a C=N bond. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It illustrates the net electrostatic effect of the molecule's electrons and nuclei. MEP maps are used to predict how a molecule will interact with other charged species.

Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For 2-Piperidinone, 1-ethenyl-3-methyl-, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interaction. The vinyl group and the nitrogen atom would also display distinct electronic features. researchgate.net

Conformational Analysis and Stereochemical Considerations

The piperidone ring is not planar and can adopt several different conformations. The presence of substituents, like the methyl and ethenyl groups, influences which conformation is the most stable.

The six-membered piperidone ring typically adopts conformations that minimize steric and torsional strain, such as chair, boat, or twist-boat forms. nih.gov In many substituted piperidones, the ring is found in a distorted half-chair or chair conformation in its solid state. nih.gov Computational methods can be used to perform a potential energy surface scan by systematically rotating bonds to identify all possible stable conformers and the energy barriers between them. niscpr.res.in

For 2-Piperidinone, 1-ethenyl-3-methyl-, the primary conformations would involve different puckering of the piperidone ring and various orientations of the ethenyl and methyl groups (axial vs. equatorial). The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers (Note: This table provides a conceptual example of results from a conformational analysis and does not represent measured data for the title compound.)

Conformer Ring Conformation Methyl Position Ethenyl Group Orientation Relative Energy (kcal/mol)
1 Chair Equatorial Planar with N-C bond 0.00 (most stable)
2 Chair Axial Planar with N-C bond 1.85
3 Twist-Boat Equatorial Planar with N-C bond 4.50

The rotation of substituents around single bonds is not entirely free and is restricted by an energy barrier. For the 1-ethenyl group, there is a rotational barrier around the N-C single bond. This rotation affects the extent of conjugation between the nitrogen lone pair and the vinyl π-system. The planar conformation, where the p-orbitals of the nitrogen and the vinyl group overlap, is generally favored as it allows for delocalization of electron density. Calculating the energy profile as a function of the dihedral angle of this bond allows for the determination of the rotational energy barrier, which is a key factor in the molecule's dynamic behavior.

Theoretical Prediction of Chiroptical Properties

The presence of a stereocenter at the C3 position of the piperidinone ring makes 2-Piperidinone, 1-ethenyl-3-methyl-, a chiral molecule, meaning it will exhibit optical activity. The prediction of its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is a powerful tool for assigning its absolute configuration (R or S).

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are the state-of-the-art for these predictions. nih.gov The process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule using molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each conformer using DFT, for instance, with the B3LYP functional and a basis set like 6-31G(d).

Calculation of Chiroptical Properties: For each optimized conformer, time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum and the specific optical rotation. researchgate.netnih.gov

Boltzmann Averaging: The final predicted spectrum and rotation are obtained by averaging the contributions of each conformer, weighted by their Boltzmann population at a given temperature.

A comparison of the calculated ECD spectrum with an experimental one allows for the unambiguous assignment of the absolute configuration. researchgate.net For instance, a positive Cotton effect in a certain region of the calculated spectrum for the (S)-enantiomer would be expected to match the experimental spectrum if the sample is indeed the (S)-enantiomer.

Table 1: Hypothetical Predicted Chiroptical Data for (S)-2-Piperidinone, 1-ethenyl-3-methyl-

PropertyPredicted ValueMethod
Specific Rotation ([α]_D^{20})+XX.X degTD-DFT/B3LYP/aug-cc-pVDZ
Main ECD Cotton Effect+Δε at ~220 nmTD-DFT/CAM-B3LYP/TZVP

Note: The values in this table are hypothetical and serve to illustrate the expected output of such a computational study.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, providing insights into transient species like transition states that are difficult to observe experimentally.

For any reaction involving 2-Piperidinone, 1-ethenyl-3-methyl-, such as hydrolysis of the lactam or addition to the vinyl group, computational methods can identify the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface. Its characterization involves:

Locating the TS: Using algorithms that search for saddle points.

Frequency Analysis: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in the base-catalyzed hydrolysis of amides, computational studies have elucidated the structure of the transition state for the formation of the tetrahedral intermediate, including the role of solvating water molecules. nih.govnih.gov Similar studies on our target molecule would reveal the geometry of the attacking species and the lactam at the highest point of the energy barrier.

Once a transition state is identified, the entire reaction pathway can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. The result is a reaction energy profile that shows the relative energies of reactants, transition states, intermediates, and products.

Figure 1: Hypothetical Reaction Energy Profile for the Hydrolysis of 2-Piperidinone, 1-ethenyl-3-methyl-

Generated code

This is a simplified, hypothetical representation of a two-step reaction mechanism.

Computational methods can guide the design of catalysts for the synthesis or modification of 2-Piperidinone, 1-ethenyl-3-methyl-. For instance, the N-vinylation of the precursor, 3-methyl-2-piperidinone, can be studied computationally to optimize the catalyst. Studies on copper-catalyzed N-arylation of amides have used DFT to investigate the mechanism and guide catalyst development. acs.org Similarly, for the N-vinylation of lactams, computational screening of different ligands and metals could predict their efficiency and selectivity, accelerating the discovery of improved catalytic systems. organic-chemistry.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment.

The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. For 2-Piperidinone, 1-ethenyl-3-methyl-, the orientation of the vinyl group relative to the piperidinone ring is likely to be influenced by the solvent.

Studies on the closely related N-vinyl-2-pyrrolidone (NVP) in water have shown that water molecules form hydrogen bonds with the carbonyl oxygen of the lactam. mdpi.comnih.gov This interaction would likely stabilize conformations where the carbonyl group is more exposed to the solvent. MD simulations can quantify these effects by analyzing parameters such as radial distribution functions and dihedral angle distributions.

Table 2: Expected Solvent Effects on Key Dihedral Angles of 2-Piperidinone, 1-ethenyl-3-methyl- from a Hypothetical MD Simulation

Dihedral AngleGas Phase (Predicted)Water (Predicted)Rationale for Change
C=C-N-C=O~0° or ~180°More planar distributionHydrogen bonding to the carbonyl group restricts rotation.
C2-C3-C4-C5 (Ring)Twisted-chairMay shift towards half-chairSolvent interactions can influence the ring pucker.

Note: The data in this table is illustrative and based on general principles of solvation effects on similar molecules.

Non-Covalent Interactions and Supramolecular Assembly (not biological systems)

Following a comprehensive and thorough search of scientific literature and chemical databases, no publicly available research studies, computational data, or theoretical analyses specifically focusing on the non-covalent interactions and supramolecular assembly of the chemical compound 2-Piperidinone, 1-ethenyl-3-methyl- (CAS Number: 502507-58-6) could be located.

The search for detailed research findings, including data on hydrogen bonding, van der Waals forces, and other non-covalent interactions, as well as its potential for self-assembly into supramolecular structures in non-biological contexts, did not yield any specific results for this particular molecule.

Therefore, the generation of an article section with data tables and detailed research findings on this specific topic is not possible at this time due to the absence of relevant scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

2-Piperidinone, 1-ethenyl-3-methyl- as a Monomer for Polymer Synthesis

The presence of the vinyl group allows 2-Piperidinone, 1-ethenyl-3-methyl- to participate in chain-growth polymerization, leading to the formation of high molecular weight polymers. The lactam ring, with its inherent polarity and potential for hydrogen bonding, imparts unique solubility characteristics and thermal properties to the resulting polymers. The methyl group at the 3-position of the piperidinone ring is expected to influence the polymer's stereochemistry, solubility, and thermal behavior.

Homopolymerization Pathways and Polymer Architecture Control

The homopolymerization of 2-Piperidinone, 1-ethenyl-3-methyl- can be initiated through various radical polymerization techniques. Conventional free-radical polymerization, typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), offers a straightforward route to produce high molecular weight polymers. The choice of initiator and reaction conditions, such as temperature and solvent, can influence the polymerization rate and the molecular weight of the resulting poly(2-Piperidinone, 1-ethenyl-3-methyl-).

Control over the polymer architecture, including molecular weight and dispersity, can be achieved through controlled/living radical polymerization techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined structures. For instance, in RAFT polymerization, the use of a suitable chain transfer agent enables the formation of polymers with a narrow molecular weight distribution and predictable molecular weights. The architecture of the polymer can be further tailored by employing multifunctional initiators to create star-shaped or branched polymers.

Copolymerization with Diverse Monomers

The versatility of 2-Piperidinone, 1-ethenyl-3-methyl- is further demonstrated in its ability to copolymerize with a wide range of other monomers. This opens up possibilities for creating a vast library of copolymers with tunable properties, combining the characteristics of the N-vinyl lactam with those of other monomer units.

2-Piperidinone, 1-ethenyl-3-methyl- can be readily copolymerized with various monomers via conventional radical polymerization. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. By analogy with other N-vinyl lactams, it is expected to copolymerize with:

Acrylates and Methacrylates: Copolymerization with monomers like methyl methacrylate (B99206), butyl acrylate (B77674), and others can be used to modify the glass transition temperature, hydrophilicity, and mechanical properties of the resulting polymer. For instance, copolymerization of N-vinylpyrrolidone (NVP) with isobornyl methacrylate has been shown to yield copolymers with interesting thermal properties. youtube.com

Styrene (B11656): Copolymerization with styrene can introduce hydrophobicity and rigidity into the polymer backbone. nih.govmdpi.com

Other Vinyl Monomers: Copolymerization with other vinyl monomers, such as vinyl acetate (B1210297) or other N-vinyl monomers, can lead to polymers with a range of properties. The copolymerization of N-vinylpyrrolidone with N-vinylcaprolactam is an example of creating copolymers with tailored thermoresponsive behavior. dongguk.edu

The properties of the resulting copolymers are highly dependent on the comonomer used and the copolymer composition. For example, incorporating hydrophilic comonomers can enhance the water solubility of the polymer, while hydrophobic comonomers can lead to the formation of amphiphilic structures.

Table 1: Illustrative Reactivity Ratios for Copolymerization of N-Vinyl Lactams with Various Monomers

Monomer 1 (M1)Monomer 2 (M2)r1r2r1*r2Copolymer Type
N-VinylpyrrolidoneAcrylic Acid>1<1<1Random
N-VinylpyrrolidoneIsobornyl Methacrylate0.2922.6730.78Random
N-Vinyl Succinimiden-Butyl Acrylate0.112.540.28Random/Gradient
Furfuryl MethacrylateN-Vinylpyrrolidone3.920.0040.016Alternating tendency
N-VinylpyrrolidoneStyrene0.04514.50.65Random

This table provides illustrative data based on studies of N-vinyl lactams analogous to 2-Piperidinone, 1-ethenyl-3-methyl-. The reactivity ratios indicate the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. youtube.comsapub.orgresearchgate.netresearchgate.net

The use of controlled/living radical polymerization techniques allows for the synthesis of well-defined block copolymers containing a poly(2-Piperidinone, 1-ethenyl-3-methyl-) segment.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of N-vinyl lactams, enabling the synthesis of block copolymers with monomers like styrene. google.comrsc.org The choice of the initiator, catalyst (typically a copper complex), and ligand is crucial for achieving good control over the polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile method for controlling the polymerization of a wide range of monomers, including N-vinyl lactams. rsc.org By selecting an appropriate RAFT agent (e.g., xanthates, dithiocarbamates, or trithiocarbonates), it is possible to synthesize block copolymers with various architectures, including diblock and triblock copolymers. nih.govacs.org For instance, block copolymers of N-vinylpyrrolidone with n-alkyl methacrylates have been synthesized via RAFT, demonstrating the ability to create amphiphilic structures. nih.gov

Table 2: Illustrative Conditions for Controlled Radical Polymerization of N-Vinyl Lactams

Polymerization MethodMonomerInitiator/Catalyst/RAFT AgentSolventTemperature (°C)Resulting Polymer Properties
ATRPN-VinylpyrrolidoneMethyl 2-chloropropionate / CuCl / Me6Cyclam1,4-Dioxane/Isopropanol (B130326)Room Temp.Controlled molecular weight, PDI < 1.3
RAFTN-VinylpiperidoneXanthate-based CTANot specifiedNot specifiedControlled molecular weight, Sharp cloud points
RAFTN-Vinylpyrrolidone / n-Hexyl MethacrylateO-ethyl S-(phthalimidylmethyl) xanthate / AIBNSequential additionNot specifiedAmphiphilic block copolymers
RAFTN-Vinylcaprolactam / N-VinylformamideMethyl 2-(ethoxycarbonothioylthio)propanoate / AIBNAnisoleNot specifiedWell-defined statistical copolymers

This table provides illustrative data based on studies of N-vinyl lactams analogous to 2-Piperidinone, 1-ethenyl-3-methyl-. PDI (Polydispersity Index) is a measure of the distribution of molecular weights in a given polymer sample. google.comnih.govrsc.orgyoutube.com

While the vinyl group of 2-Piperidinone, 1-ethenyl-3-methyl- is primarily suited for chain-growth polymerization, its derivatives can potentially participate in step-growth polymerization. This would typically involve chemical modification of the monomer to introduce functional groups capable of reacting in a stepwise manner, such as hydroxyl, carboxyl, or amine groups.

For instance, the lactam ring could be hydrolyzed to yield an amino acid derivative, which could then undergo polycondensation to form a polyamide. youtube.comrsc.org Alternatively, functional groups could be introduced onto the piperidinone ring, which could then be used as handles for step-growth polymerization. The combination of ring-opening polymerization of lactams with other polymerization techniques has been explored to create novel block copolymers. nih.govmdpi.com For example, a hydroxyl-terminated poly(N-vinylcaprolactam) has been used as a macroinitiator for the ring-opening polymerization of ε-caprolactone to form a block copolymer. nih.govmdpi.com This approach highlights the potential for creating complex polymer architectures by combining different polymerization mechanisms.

Synthesis of Advanced Polymeric Materials

The unique properties of polymers derived from 2-Piperidinone, 1-ethenyl-3-methyl-, particularly when copolymerized with other monomers, make them attractive for the development of advanced materials with applications in various fields.

Hydrogels: Copolymers containing hydrophilic segments of poly(2-Piperidinone, 1-ethenyl-3-methyl-) can form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. sapub.orgnih.govnih.gov These hydrogels can be designed to be responsive to external stimuli such as temperature and pH, making them suitable for applications in drug delivery, tissue engineering, and as smart materials. mdpi.comresearchgate.netmdpi.comyoutube.comnih.govnih.govmdpi.com For example, thermosensitive injectable hydrogels based on poly(N-vinylcaprolactam) have shown promise for cartilage tissue engineering. mdpi.comyoutube.com

Amphiphilic Block Copolymers: The synthesis of block copolymers containing both hydrophilic poly(2-Piperidinone, 1-ethenyl-3-methyl-) segments and hydrophobic segments leads to the formation of amphiphilic macromolecules. These copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles. mdpi.com These nanostructures have significant potential as drug delivery vehicles, where they can encapsulate hydrophobic drugs and release them in a controlled manner. mdpi.comgoogle.comacs.orgmdpi.comnih.gov

Thermoresponsive Polymers: Polymers of N-vinyl lactams, such as poly(N-vinylcaprolactam), are well-known for their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). It is anticipated that polymers of 2-Piperidinone, 1-ethenyl-3-methyl- would also exhibit thermoresponsive properties, which can be finely tuned by copolymerization with other monomers. nih.govrsc.org This property is highly desirable for applications in smart drug delivery systems and biomaterials. researchgate.net

2-Piperidinone, 1-ethenyl-3-methyl- as a Key Intermediate in Organic Synthesis

Beyond its use as a monomer, the 3-methyl-2-piperidinone core of the molecule is a valuable building block in organic synthesis. The lactam structure is a common motif in many biologically active compounds and natural products. nih.gov

The 2-piperidinone skeleton is a prevalent feature in a wide array of pharmaceuticals and natural alkaloids. nih.gov Synthetic methodologies that allow for the construction of diverse substituted 2-piperidinones are therefore highly sought after. Recent advances, such as organophotocatalyzed [1+2+3] strategies, enable the one-step synthesis of various 2-piperidinone derivatives from simple starting materials. nih.gov The 3-methyl-2-piperidinone structure serves as a key precursor for more complex piperidines, which are among the most common heterocyclic scaffolds in drug molecules. nih.gov The lactam can be reduced to the corresponding piperidine (B6355638), or the ring can be further functionalized to build more intricate fused or spirocyclic heterocyclic systems.

The presence of a stereocenter at the 3-position of the ring means that 3-methyl-2-piperidinone can exist as a pair of enantiomers. The asymmetric synthesis of such chiral lactams is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Methods for the diastereoselective or enantioselective synthesis of substituted piperidinones provide access to chirally pure building blocks. ntu.edu.sgucl.ac.uk These chiral intermediates are invaluable for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. The 3-methyl group provides a synthetic handle that can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific diastereomers.

The 2-Piperidinone, 1-ethenyl-3-methyl- molecule offers several sites for derivatization to enhance its functionality. The vinyl group itself can undergo addition reactions. The piperidinone ring can also be modified in various ways:

Alkylation/Acylation: The nitrogen atom (after removal of the vinyl group) or the α-carbon next to the carbonyl can be alkylated or acylated to introduce new functional groups.

Ring-Opening: The lactam can be hydrolyzed or reductively cleaved to yield linear amino acids or amino alcohols, which are themselves versatile synthetic intermediates.

Functional Group Transformation: The carbonyl group can be reduced to a methylene (B1212753) group or converted to a thiocarbonyl.

These derivatizations allow chemists to use the basic 3-methyl-2-piperidinone scaffold to access a wide range of molecules with different properties and functionalities, further highlighting its role as a versatile intermediate in modern organic chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Piperidinone, 1-ethenyl-3-methyl-
Poly(1-ethenyl-3-methyl-2-piperidinone)
N-vinylpyrrolidone (NVP)
N-vinylcaprolactam (NVCL)
Poly(N-vinylcaprolactam) (PNVCL)

Role in Catalysis and Ligand Design

Potential as a Ligand in Organometallic Catalysis

The nitrogen atom of the lactam ring in 2-Piperidinone, 1-ethenyl-3-methyl- possesses a lone pair of electrons that could coordinate to a variety of transition metals, making it a potential ligand in organometallic catalysis. The electronic properties of the metal-ligand complex can be influenced by the substituent at the 3-position. For instance, the methyl group in 2-Piperidinone, 1-ethenyl-3-methyl- could impart specific steric and electronic effects that influence the catalytic activity and selectivity of the metal center.

Although direct studies on the use of 2-Piperidinone, 1-ethenyl-3-methyl- as a ligand are not yet prevalent in the literature, the broader class of N-heterocyclic compounds has been extensively used in catalysis. For example, related piperidine-based structures have been shown to be effective ligands in palladium-catalyzed cross-coupling reactions. The vinyl group also presents a site for potential coordination or further functionalization to create bidentate or multidentate ligands, which are highly desirable for enhancing the stability and performance of catalysts.

Table 1: Potential Coordination Modes of 2-Piperidinone, 1-ethenyl-3-methyl- in Organometallic Complexes

Coordination ModeDescriptionPotential Catalytic Application
N-coordination The nitrogen atom of the piperidinone ring coordinates to the metal center.Asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.
Vinyl group coordination The π-electrons of the ethenyl group coordinate to the metal center.Polymerization, metathesis, and addition reactions.
N,O-chelation (after hydrolysis) If the lactam ring undergoes hydrolysis, the resulting amino acid derivative could act as a bidentate N,O-chelating ligand.Enantioselective synthesis.
Functionalized vinyl group The vinyl group can be functionalized to introduce other donor atoms (e.g., phosphorus, sulfur), creating multidentate ligands.A wide range of catalytic transformations with enhanced stability and selectivity.

Utilization in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly growing field. The chiral nature of 2-Piperidinone, 1-ethenyl-3-methyl- suggests its potential as a chiral organocatalyst or a precursor to one. The piperidinone scaffold is a common feature in many successful organocatalysts.

Recent research has demonstrated the synthesis of various substituted 2-piperidinones through organophotocatalyzed processes, highlighting the compatibility of this ring system with modern synthetic methods. nih.gov While these studies focus on the synthesis of the piperidinone core itself, the resulting structures, including those with substitution at the 3-position, are valuable building blocks for more complex chiral catalysts. The vinyl group of 2-Piperidinone, 1-ethenyl-3-methyl- could be a handle for immobilization onto a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Emerging Applications in Nanoscience and Advanced Materials

The polymerization of the vinyl group in 2-Piperidinone, 1-ethenyl-3-methyl- opens up possibilities for its use in the development of novel polymers and advanced materials with tailored properties. The resulting polymer, poly(1-ethenyl-3-methyl-2-piperidinone), would possess a unique combination of a hydrophobic backbone with hydrophilic pendant lactam groups, making it an interesting candidate for various material applications.

Integration into Nanostructured Systems (e.g., nanoparticles, nanofibers)

Polymers derived from N-vinyl lactams, such as the well-studied poly(N-vinylpyrrolidone) (PVP), are known for their excellent biocompatibility, low toxicity, and ability to stabilize nanoparticles. By analogy, poly(1-ethenyl-3-methyl-2-piperidinone) could be employed as a capping or stabilizing agent in the synthesis of metal or metal oxide nanoparticles. The lactam rings can interact with the nanoparticle surface, preventing aggregation and controlling their growth and morphology. The methyl group at the 3-position could influence the polymer's solubility and its interaction with different nanoparticle materials.

Furthermore, electrospinning of poly(1-ethenyl-3-methyl-2-piperidinone) solutions, potentially blended with other polymers, could lead to the formation of functional nanofibers. These nanofibers could find applications in areas such as tissue engineering scaffolds, filtration membranes, and sensor devices, owing to their high surface area-to-volume ratio and porous structure.

Polymer-Inorganic Hybrid Materials

The creation of polymer-inorganic hybrid materials is a powerful strategy to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., strength, thermal stability, catalytic activity). mdpi.comindianchemicalsociety.commdpi.com The vinyl group of 2-Piperidinone, 1-ethenyl-3-methyl- allows for its copolymerization with other monomers or its grafting onto inorganic surfaces that have been appropriately functionalized.

For instance, silica (B1680970) or titania nanoparticles could be surface-modified with vinylsilanes and then copolymerized with 2-Piperidinone, 1-ethenyl-3-methyl- to create a covalently linked hybrid material. Such materials could exhibit enhanced mechanical properties, thermal stability, and tailored surface characteristics. The incorporation of the polar lactam units could also improve the dispersion of inorganic fillers within a polymer matrix, leading to materials with superior performance.

Table 2: Potential Applications of Poly(1-ethenyl-3-methyl-2-piperidinone)-Based Materials

Material TypePotential Fabrication MethodKey PropertiesPotential Applications
Functionalized Nanoparticles In-situ polymerization in the presence of nanoparticle precursors.Controlled size and stability, biocompatibility.Drug delivery systems, catalysts, and imaging agents.
Electrospun Nanofibers Electrospinning of polymer solutions.High surface area, porosity, tunable mechanical properties.Tissue engineering scaffolds, wound dressings, and filtration membranes.
Polymer-Silica Hybrid Composites Co-polymerization with vinyl-functionalized silica nanoparticles.Enhanced mechanical strength, thermal stability, and chemical resistance.High-performance coatings, adhesives, and dental materials.
Stimuli-Responsive Gels Cross-linking polymerization of the monomer.Swelling/deswelling in response to external stimuli (e.g., temperature, pH).Smart drug delivery systems, sensors, and actuators.

Analytical Characterization Methodologies for 2 Piperidinone, 1 Ethenyl 3 Methyl

Spectroscopic Techniques for Structural Elucidation

A complete spectroscopic analysis is essential for the unambiguous determination of a molecule's structure. However, specific data for 2-Piperidinone, 1-ethenyl-3-methyl- is not currently documented in public databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For 2-Piperidinone, 1-ethenyl-3-methyl-, one would expect to observe characteristic vibrational bands corresponding to the amide C=O stretch, the C=C stretch of the vinyl group, and various C-H and C-N stretching and bending modes. Without experimental spectra, a definitive assignment of these vibrational frequencies is not possible.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The N-vinyl lactam structure of 2-Piperidinone, 1-ethenyl-3-methyl- contains chromophoric elements, and its UV-Vis spectrum would be expected to show absorption maxima related to n→π* and π→π* transitions. However, no such spectral data has been found in the public domain.

Mass Spectrometry (EI, ESI, etc.) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of 2-Piperidinone, 1-ethenyl-3-methyl- is C8H13NO, corresponding to a molecular weight of approximately 139.19 g/mol . chembk.com An experimental mass spectrum would confirm this molecular weight and reveal characteristic fragmentation patterns that could be used to piece together the molecule's structure. Unfortunately, no mass spectral data is publicly available.

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structural connectivity of an organic molecule. ¹H and ¹³C NMR spectra would provide information on the chemical environment of each hydrogen and carbon atom, respectively. 2D NMR techniques such as COSY and HSQC would further establish the connectivity between atoms. The absence of any published NMR data for this compound makes a detailed structural assignment impossible.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like 2-Piperidinone, 1-ethenyl-3-methyl-. A standard GC analysis would provide a retention time for the compound, which is characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). This would allow for its identification and quantification in a mixture. However, no published GC methods or data for this specific compound could be located.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and conducting quantitative analysis of 2-Piperidinone, 1-ethenyl-3-methyl-. Reversed-phase HPLC (RP-HPLC) is a particularly suitable technique for this non-polar compound.

A validated RP-HPLC method, while not specifically for 2-Piperidinone, 1-ethenyl-3-methyl-, has been developed for a piperidone analogue of curcumin, demonstrating the utility of this approach for related structures. nih.gov Such a method typically employs a C18 column and an isocratic mobile phase, allowing for the separation of the main compound from its impurities. For instance, a hypothetical HPLC method for the purity analysis of 2-Piperidinone, 1-ethenyl-3-methyl- could be developed based on established principles for similar compounds. nih.govresearchgate.net

The validation of an HPLC method is critical and involves the determination of several key parameters to ensure its reliability. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Illustrative HPLC Method Parameters for Purity Analysis:

ParameterIllustrative Value/Range
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 10 µL
Temperature Ambient

A linear relationship between the peak area and the concentration of the analyte would be established to allow for accurate quantification. The precision of the method would be assessed by analyzing multiple preparations of the same sample, while accuracy would be determined by comparing the measured concentration to a known true value. The LOD and LOQ would define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Size Exclusion Chromatography (SEC) for Polymer Characterization (if applicable)

Given the presence of a vinyl group, 2-Piperidinone, 1-ethenyl-3-methyl- can undergo polymerization to form poly(1-vinyl-3-methyl-2-piperidinone). Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the resulting polymer. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. researchgate.net

The analysis of poly(N-vinyl lactam)s, a class of polymers to which poly(1-vinyl-3-methyl-2-piperidinone) belongs, is commonly performed using SEC. researchgate.net This technique provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

Typical SEC System Configuration for Polymer Analysis:

ComponentDescription
Columns A set of columns with different pore sizes to cover a wide molecular weight range
Mobile Phase A suitable solvent for the polymer, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), often with additives like LiBr to suppress aggregation
Detector Refractive Index (RI) detector is common, and can be coupled with a light scattering detector for absolute molecular weight determination
Calibration Polystyrene or poly(methyl methacrylate) standards of known molecular weight are typically used for calibration

The data obtained from SEC is vital for understanding how the polymerization conditions affect the final properties of the polymer, which in turn influences its performance in various applications.

Advanced Analytical Methods for Stereochemical Purity

The presence of a chiral center at the 3-position of the piperidinone ring means that 2-Piperidinone, 1-ethenyl-3-methyl- can exist as a pair of enantiomers. Determining the stereochemical purity is essential, as different enantiomers can exhibit distinct biological activities and properties.

Chiral Chromatography (GC-Chiral, HPLC-Chiral)

Chiral chromatography is the most powerful technique for separating and quantifying the enantiomers of a chiral compound. Both chiral gas chromatography (GC) and chiral HPLC can be employed for the analysis of 3-methyl-substituted piperidinone derivatives.

A study on the asymmetric synthesis of a related compound, N-protected 3-methylpiperidin-2-one, successfully utilized chiral HPLC to determine the diastereomeric excess, highlighting the effectiveness of this method for separating stereoisomers of this scaffold. researchgate.net Chiral stationary phases (CSPs) are the core of this technique. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of lactams. mdpi.comnih.gov

Illustrative Chiral HPLC Parameters:

ParameterIllustrative Condition
Column Chiralpak AD-H or Chiralcel OD-H (amylose or cellulose derivatives)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol)
Flow Rate 0.5 - 1.0 mL/min
Detection UV detection at a suitable wavelength

The choice of the mobile phase composition is critical for achieving optimal separation (resolution) between the enantiomeric peaks. sigmaaldrich.com

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a chiral molecule. nih.gov

Optical Rotation , measured using a polarimeter, determines the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. While a full structural elucidation by CD alone is complex, it can be a powerful tool when compared with theoretical calculations or data from known compounds. The technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. researchgate.net

Thermoanalytical Methods for Material Behavior and Process Analysis

Thermoanalytical methods are used to study the physical and chemical properties of materials as a function of temperature. For 2-Piperidinone, 1-ethenyl-3-methyl- and its polymer, these methods provide insights into thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a key technique for determining the thermal stability of a compound or polymer. youtube.com

For the monomer, TGA can determine its boiling point and decomposition temperature. For the polymer, poly(1-vinyl-3-methyl-2-piperidinone), TGA provides information on its degradation profile. Studies on analogous polymers, such as poly(N-vinyl-2-pyrrolidone), have shown that thermal degradation in an inert atmosphere typically occurs at high temperatures, often in the range of 350–500 °C. researchgate.net The TGA thermogram would show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. The degradation mechanism can be complex, involving random chain scission and the release of volatile products. researchgate.net

Illustrative TGA Parameters:

ParameterIllustrative Condition
Heating Rate 10 °C/min
Atmosphere Nitrogen or Argon (inert)
Temperature Range Ambient to 600 °C
Sample Pan Platinum or Alumina

The data from TGA is crucial for defining the processing limits of the polymer and for understanding its long-term stability at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides valuable information about the thermal properties and phase transitions of a material.

For a polymer derived from 2-Piperidinone, 1-ethenyl-3-methyl-, DSC would be instrumental in determining key thermal characteristics. The analysis involves heating a small sample of the polymer in a controlled atmosphere and monitoring the heat flow. The resulting DSC thermogram plots heat flow against temperature, revealing endothermic and exothermic processes.

Key parameters obtained from DSC include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the baseline of the DSC curve. The Tg is a critical parameter as it defines the upper temperature limit for the use of the polymer in its rigid form. For block copolymers containing a poly(1-vinyl-3-methyl-2-piperidinone) segment, multiple Tgs may be observed, corresponding to the different blocks. For instance, in studies of block copolymers of poly(N-vinyl pyrrolidone) (PNVP) and polyvinyl esters, distinct Tgs for each block were identified, indicating phase separation. researchgate.netmdpi.com

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. This is observed as an endothermic peak on the DSC thermogram. The presence and characteristics of the melting peak provide insight into the degree of crystallinity.

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which the polymer crystallizes is known as the Tc, observed as an exothermic peak. The difference between Tm and Tc can indicate the crystallization kinetics.

Enthalpy of Fusion (ΔHf): The area under the melting peak corresponds to the enthalpy of fusion, which can be used to quantify the degree of crystallinity of the polymer.

Polymerization Kinetics: DSC can also be employed to study the kinetics of the polymerization of 2-Piperidinone, 1-ethenyl-3-methyl-. By monitoring the heat released during the polymerization reaction (an exothermic process) as a function of time and temperature, one can determine the rate of reaction, the total heat of polymerization, and the activation energy.

Illustrative Data for a Related Polymer:

The following table shows representative DSC data for poly(N-vinyl pyrrolidone) (PNVP), a structurally similar polymer. This data illustrates the type of information that would be sought for poly(1-ethenyl-3-methyl-2-piperidinone).

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Notes
Poly(N-vinyl pyrrolidone) (PNVP)187.1 °CN/A (Amorphous)The high Tg indicates a rigid structure at room temperature. mdpi.com

This table is for illustrative purposes based on data for a related polymer.

Advanced Characterization for Material Science Applications

For materials derived from 2-Piperidinone, 1-ethenyl-3-methyl- intended for advanced applications, a deeper understanding of their morphology and crystal structure is necessary.

Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the surface and internal structure of polymeric materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. For a polymer film or fiber derived from 2-Piperidinone, 1-ethenyl-3-methyl-, SEM analysis can reveal information about:

Surface roughness and texture: This is important for applications such as coatings and membranes.

Porosity: The size and distribution of pores can be critical for applications like filters or scaffolds for tissue engineering.

Morphology of composite materials: If the polymer is part of a composite, SEM can show the dispersion and adhesion of fillers or other phases. For example, SEM has been used to study the phase-separated morphology of blends containing poly(p-dioxanone). researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure of thin sections of a material. For a polymer derived from 2-Piperidinone, 1-ethenyl-3-methyl-, TEM can provide insights into:

Phase separation in block copolymers or blends: TEM can visualize the different domains of immiscible polymer blocks, providing information on their size, shape, and arrangement.

Dispersion of nanoparticles: In nanocomposites, TEM can confirm the uniform distribution of nanoparticles within the polymer matrix.

Crystalline lamellae: In semi-crystalline polymers, TEM can be used to observe the arrangement of crystalline and amorphous regions.

Illustrative Findings from a Related Polymer System:

In studies of composite particles made from poly(terminal vinyl dimethicone-co-methyl methacrylate-co-n-butyl acrylate), TEM and SEM were used to examine the microstructure of latex films. These analyses revealed significant phase separation and the distribution of pigment particles within the polymer matrix. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Structure of Derived Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. For polymers, XRD is primarily used to assess the degree of crystallinity and identify the crystal structure.

When a beam of X-rays is directed at a polymer sample, the X-rays are scattered by the electrons of the atoms. In amorphous regions, the atoms are randomly arranged, leading to broad, diffuse scattering (an amorphous halo). In crystalline regions, the atoms are arranged in a regular lattice, which diffracts the X-rays at specific angles, producing sharp peaks.

Information obtained from XRD analysis of a polymer derived from 2-Piperidinone, 1-ethenyl-3-methyl- would include:

Degree of Crystallinity: By analyzing the relative areas of the sharp crystalline peaks and the broad amorphous halo in the diffraction pattern, the percentage of crystalline material in the polymer can be estimated.

Crystal Structure: The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are determined by the spacing between the planes of atoms in the crystal lattice (d-spacing), according to Bragg's Law (nλ = 2d sinθ). This information can be used to identify the unit cell of the crystal structure.

Crystal Size: The width of the diffraction peaks is inversely related to the size of the crystallites. Broader peaks indicate smaller crystallites.

Illustrative Data for a Related Polymer System:

The following table presents typical XRD data for a semi-crystalline polymer, poly(ε-caprolactone) (PCL), illustrating the type of information that would be obtained for a crystalline polymer derived from 2-Piperidinone, 1-ethenyl-3-methyl-.

PolymerCrystalline Peaks (2θ)Corresponding Crystal PlanesDegree of Crystallinity
Poly(ε-caprolactone) (PCL)~21.5°, ~23.8°(110), (200)Varies with processing, can be around 40-50% nih.gov

This table is for illustrative purposes based on data for a related polymer.

Sustainability Aspects in Synthesis and Application of 2 Piperidinone, 1 Ethenyl 3 Methyl

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles offers a framework for designing safer, more efficient, and environmentally benign chemical syntheses. nih.gov For the 2-piperidinone class of compounds, this means moving away from traditional, often harsh, multi-step methods like the Dieckmann condensation towards more innovative and sustainable alternatives. researchgate.netfigshare.com

Atom economy is a core tenet of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. xjenza.orgprimescholars.com Reactions with high atom economy are inherently less wasteful.

Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are exemplary in maximizing atom economy. nih.govrsc.org For instance, a one-pot, three-component reaction to synthesize highly substituted piperidines showcases high efficiency and minimizes waste by forming multiple bonds in a single operation. nih.gov A hypothetical MCR to form 2-Piperidinone, 1-ethenyl-3-methyl- would theoretically offer a high atom economy, as the majority of the atoms from the starting materials would be integrated into the final structure, with water being the only significant byproduct. nih.gov

Table 1: Comparison of Atom Economy in Synthetic Routes

Synthetic Route Number of Steps Key Byproducts Theoretical Atom Economy
Traditional Linear Synthesis Multiple Varies (e.g., salts, protecting group waste) Lower

This table provides a generalized comparison. Specific values depend on the exact reactants and reaction conditions.

Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to pollution and pose safety risks. Green chemistry encourages the use of safer, more environmentally friendly alternatives. mdpi.comresearchgate.net

Recent research in the synthesis of piperidinone derivatives has demonstrated the successful use of greener solvents. For example, Deep Eutectic Solvents (DES), such as a mixture of glucose and urea, have been employed as both the solvent and catalyst for synthesizing piperidin-4-one derivatives. researchgate.netresearchgate.netasianpubs.org These solvents are biodegradable, non-toxic, and can often be recycled, presenting a significant improvement over conventional options. researchgate.net Other alternatives include water, which is non-toxic and readily available, and polyethylene (B3416737) glycol (PEG), which is a recyclable solvent. figshare.commdpi.com The challenge lies in adapting these green solvent systems to the specific solubility and reactivity requirements for the synthesis of 2-Piperidinone, 1-ethenyl-3-methyl-.

Table 2: Properties of Conventional vs. Green Solvents for Heterocyclic Synthesis

Solvent Type Key Hazards Recyclability
Dichloromethane Conventional Carcinogen, Volatile Difficult
N,N-Dimethylformamide (DMF) Conventional Reprotoxic, Volatile chemrxiv.org Difficult
Water Green Non-toxic High
Glucose-Urea (DES) Green Biodegradable, Low-toxicity researchgate.net Possible

A key goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable, bio-based resources. rsc.org Biomass, including materials derived from cellulose (B213188), lignin, and sugars, offers a rich source of carbon for chemical synthesis. nso-journal.orgrsc.org For nitrogen-containing heterocycles, biomass-derived platform molecules like levulinic acid can be catalytically converted into valuable products, such as 1-ethyl-5-methylpyrrolidin-2-one, a structural relative of the target compound. frontiersin.org It is conceivable that future synthetic routes could be designed to produce 2-Piperidinone, 1-ethenyl-3-methyl- from similar renewable starting materials. researchgate.net

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers another powerful green chemistry tool. rsc.orgspinchem.com Enzymes operate under mild conditions (temperature and pH) in aqueous media, exhibiting high selectivity and reducing the need for protecting groups and harsh reagents. rsc.org While specific biocatalytic routes to 2-Piperidinone, 1-ethenyl-3-methyl- have not been reported, the successful enzymatic synthesis of other lactams, such as β-lactam antibiotics, demonstrates the potential of this technology. nih.govchemistryworld.com Future research could focus on discovering or engineering enzymes capable of assembling the 2-piperidinone core.

Catalysts are fundamental to modern synthesis, but their use can present sustainability challenges, particularly when they are based on toxic or rare metals and are difficult to separate from the reaction mixture. The development of recyclable and heterogeneous catalysts is a critical area of green chemistry research.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily removed by filtration and reused. nih.gov For the synthesis of N-heterocycles, various heterogeneous systems are being explored. For example, graphitic carbon nitride functionalized with platinum has been used as a stable, recyclable catalyst for converting levulinic acid into N-heterocycles. frontiersin.org Similarly, visible-light photocatalysis using organic dyes or solid-state catalysts offers a metal-free approach to activating molecules under mild conditions. acs.org Developing a solid-supported photocatalyst could enable its application in a recyclable system for piperidinone synthesis. nih.govbeilstein-journals.org

Waste Minimization and Byproduct Management

Effective waste management is crucial for the sustainability of any chemical process. This involves not only reducing the volume of waste generated but also finding ways to manage byproducts effectively.

Process intensification refers to the development of novel technologies that lead to dramatically smaller, cleaner, and more energy-efficient processes compared to traditional batch manufacturing. aiche.orgyoutube.com One of the most powerful tools for process intensification is continuous flow chemistry. frontiersin.orgmdpi.comnih.gov

In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This approach offers superior control over reaction parameters like temperature and mixing, enhances safety (especially for highly exothermic or hazardous reactions), and can significantly increase efficiency. mdpi.comyoutube.com

Photochemical reactions are particularly well-suited to continuous flow systems. researchgate.netrsc.org The narrow channels of a flow reactor allow for uniform light penetration, overcoming a major limitation of scaling up photochemical reactions in large batch reactors. nih.gov A continuous flow setup for a photocatalytic synthesis of 2-piperidinone derivatives could lead to higher yields, shorter reaction times, and easier scale-up, all of which contribute to a more sustainable manufacturing process. nih.govresearchgate.net

Table 3: Comparison of Batch vs. Continuous Flow for Photocatalytic Synthesis

Feature Batch Reactor Continuous Flow Reactor
Light Penetration Poor and non-uniform, especially at scale Excellent and uniform nih.gov
Heat Transfer Limited, potential for hotspots Excellent, precise temperature control mdpi.com
Safety Higher risk with hazardous reagents Inherently safer due to small reaction volumes youtube.com
Scalability Difficult, non-linear Straightforward by running longer or in parallel

| Process Control | Less precise | Highly precise and automated frontiersin.org |

Alternative Separation and Purification Technologies

The separation and purification of the final product are critical steps in chemical synthesis that significantly contribute to energy consumption and waste generation. For a compound like 2-Piperidinone, 1-ethenyl-3-methyl-, conventional methods would likely include column chromatography, recrystallization, and distillation. chemrevlett.comepa.gov However, a growing focus on sustainability is driving the adoption of alternative, greener technologies. rotachrom.com

Emerging technologies that offer significant environmental benefits over traditional methods include Organic Solvent Nanofiltration (OSN) and Supercritical Fluid Chromatography (SFC).

Organic Solvent Nanofiltration (OSN): This is a membrane-based technology that separates molecules in organic solvents at a molecular level. seppure.comosn-membranes.com Unlike energy-intensive distillation, OSN operates at or near ambient temperatures, drastically reducing energy consumption. membrane-separation.com It can be used for solvent exchange, catalyst recovery, and product purification, minimizing solvent waste and preserving thermally sensitive molecules. membrane-separation.comgmmpfaudler.com

Supercritical Fluid Chromatography (SFC): Given that 2-Piperidinone, 1-ethenyl-3-methyl- possesses a chiral center at the 3-position, enantiomeric separation is a crucial consideration. SFC has emerged as a powerful and green alternative to High-Performance Liquid Chromatography (HPLC) for chiral separations. chromatographyonline.comselvita.com SFC primarily uses supercritical carbon dioxide as the mobile phase, which is non-toxic, non-flammable, and readily available. wikipedia.orgphenomenex.com This significantly reduces the consumption of toxic organic solvents typically used in normal-phase HPLC. chiraltech.com Additional benefits include faster separation times and quicker recovery of the purified product due to the rapid evaporation of CO2. chiraltech.com

Other Green Approaches: The use of novel solvent systems, such as deep eutectic solvents (DESs), which are often biodegradable and derived from natural sources, can also simplify downstream processing and reduce the environmental impact of purification steps. researchgate.net

The following table provides a comparative overview of these technologies.

Table 1: Comparison of Separation and Purification Technologies

Feature Conventional Chromatography (e.g., HPLC) Distillation Organic Solvent Nanofiltration (OSN) Supercritical Fluid Chromatography (SFC)
Primary Separation Principle Differential partitioning between mobile and stationary phases Differences in boiling points Molecular size exclusion via membrane Differential partitioning using a supercritical fluid mobile phase
Energy Consumption Moderate (pumping) Very High (heating/cooling) Low (pressure-driven) Low to Moderate (pumping/pressure)
Solvent Waste High (organic solvents) Low (if solvent is recovered) Minimal (solvent is recycled) Very Low (primarily CO2, small % of organic modifier)
Suitability for Chiral Separation Yes, with chiral columns No No Excellent, with chiral columns chromatographyonline.com
Operational Temperature Ambient High Ambient Mild (e.g., 35-50°C)

| Key Sustainability Advantage | Established methodology | High throughput for bulk | Drastically reduced energy use membrane-separation.com | Replacement of toxic solvents with CO2 selvita.com |

Life Cycle Assessment (LCA) Considerations

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to the factory gate ("gate") or final disposal ("grave"). isc3.orgacs.org For a specialty chemical like 2-Piperidinone, 1-ethenyl-3-methyl-, a cradle-to-gate LCA would quantify resource consumption and emissions.

While a specific LCA for this compound is not publicly available, assessments of other complex organic molecules, such as Active Pharmaceutical Ingredients (APIs), provide valuable insights. epa.govresearchgate.net These studies consistently show that the production of fine and specialty chemicals has a significantly higher environmental impact on a per-kilogram basis compared to bulk chemicals. epa.gov A key finding from these analyses is that energy production and consumption are the dominant sources of environmental impact, often accounting for 65% to 85% of the total burden. epa.gov

Energy Footprint Analysis of Production Processes

The synthesis of substituted piperidinones is typically performed in batch reactors, which, despite their flexibility, can be energy-intensive. stolichem.comfiveable.me The total energy footprint is a sum of the energy required for various unit operations, including heating, cooling, agitation, and downstream purification. ucsb.edu

Key energy-consuming stages in a hypothetical production process for 2-Piperidinone, 1-ethenyl-3-methyl- would include:

Heating and Reflux: Many organic reactions require elevated temperatures to proceed at a reasonable rate. This involves heating the batch reactor, often for extended periods, which is a major energy input.

Agitation: Mixing the reactants requires continuous energy for the agitator's motor, especially in viscous reaction mixtures.

Separation Processes: As discussed, conventional purification like distillation is a significant energy consumer. Even modern chromatographic methods require energy for pumping solvents through the system.

Start-up and Shut-down Cycles: A major inefficiency of batch processing is that the energy invested in heating the reactor is lost at the end of each batch during cooling and discharge. stolichem.com Studies have shown that these thermal losses can account for up to 50% of the total energy consumed in a given unit operation. researchgate.net

The table below presents an illustrative breakdown of energy consumption for a generic, multi-step batch synthesis of a specialty chemical.

Table 2: Illustrative Energy Footprint for a Hypothetical Batch Process

Unit Operation Energy Demand Driver Estimated % of Total Energy Notes
Raw Material Charging Pumps, Agitation 5 - 10% Energy needed to transfer solvents and reactants into the vessel.
Reaction Heating/Cooling, Agitation 40 - 60% Maintaining reaction temperature (e.g., reflux) is often the largest energy consumer. chemengghelp.com
Solvent Distillation Heating (reboiler), Cooling (condenser) 25 - 40% Highly energy-intensive, especially for large volumes or azeotropes.
Aqueous Workup/Extraction Agitation, Pumping 5 - 10% Energy for mixing and separating liquid phases.

| Product Isolation | Filtration (Vacuum), Drying (Heat/Vacuum) | 5 - 15% | Energy for vacuum pumps and ovens. |

Environmental Impact of Raw Material Sourcing and Waste Streams

The choice of raw materials and the management of resulting waste streams are fundamental to the sustainability profile of a chemical process.

Raw Material Sourcing

The synthesis of a molecule like 2-Piperidinone, 1-ethenyl-3-methyl- would involve several classes of materials, each with an associated environmental impact.

Solvents: Organic synthesis heavily relies on solvents like toluene, acetone, methanol, and tetrahydrofuran (B95107) (THF). These are often derived from petrochemical sources. Many are classified as Volatile Organic Compounds (VOCs), which can contribute to air pollution and the formation of ground-level ozone. netregs.org.uk The production of a typical solvent is estimated to generate nearly ten times its weight in greenhouse gases over its life cycle. sustainablemanufacturingexpo.com

Reagents and Catalysts: The use of strong bases (e.g., lithium diisopropylamide), acids for neutralization, and catalysts (e.g., palladium on carbon for potential hydrogenation steps) carries its own impact. These materials can be hazardous, require energy to produce, and necessitate careful disposal.

Waste Streams

The production of specialty chemicals generates multiple waste streams that require responsible management to minimize environmental harm. greenflow.com

Spent Solvents: This is often the largest waste stream by volume. While some solvents can be recovered and recycled through distillation, this is an energy-intensive process. epa.gov

Aqueous Waste: Neutralization and extraction steps generate saline aqueous solutions, which may also contain residual organic compounds requiring wastewater treatment.

Solid Waste: This includes spent catalysts, filter aids (like celite), and used adsorbents from chromatographic purification (e.g., silica (B1680970) gel). enva.com

Gaseous Emissions: Fugitive emissions of volatile solvents from process equipment can contribute to air pollution.

The following table summarizes the key materials and their associated environmental considerations.

Table 3: Environmental Impact Profile of Raw Materials and Waste Streams

Category Examples Potential Environmental Impact Waste Management Strategy
Raw Materials δ-valerolactam, vinyl ketones, various amines and aldehydes Sourcing from petrochemicals; energy-intensive synthesis of precursors. Use of bio-based feedstocks where possible; process intensification.
Solvents Toluene, Methanol, Acetone, Tetrahydrofuran (THF) VOC emissions, air pollution, greenhouse gas footprint, toxicity. greensciencepolicy.orgjchps.com Solvent recovery and recycling, substitution with greener solvents (e.g., water, ethanol, supercritical CO2). orientjchem.orgmdpi.com
Reagents Strong acids/bases, organometallics, oxidizing/reducing agents Toxicity, reactivity hazards, contamination of water streams. Use of catalytic rather than stoichiometric reagents; neutralization; proper disposal.

| Waste Streams | Spent organic solvents, aqueous salt solutions, used silica gel, catalyst residues | Land and water pollution if improperly disposed; cost and energy of treatment. | Segregation of waste, solvent recycling, energy recovery from combustible waste, secure landfilling of solid residues. enva.comnexocode.com |

Future Research Directions and Challenges for 2 Piperidinone, 1 Ethenyl 3 Methyl

Development of Novel and Highly Efficient Synthetic Routes

The efficient and stereocontrolled synthesis of 2-Piperidinone, 1-ethenyl-3-methyl- is the primary challenge hindering its broader investigation. Future research must prioritize the development of scalable, cost-effective, and enantiomerically pure production methods.

The presence of a stereocenter at the C3 position necessitates the use of asymmetric synthesis to produce enantiomerically pure material, which is critical for applications in pharmaceuticals and advanced materials. Current strategies for synthesizing related chiral 3-methyl-2-piperidinone structures often rely on chiral auxiliaries derived from commercially available materials like D-phenylglycinol. researchgate.net While effective, these methods can involve multiple protection/deprotection steps and the use of stoichiometric amounts of the chiral source, which is not ideal for large-scale production. researchgate.net

Future research should focus on catalytic asymmetric methods. The development of transition-metal catalysts or organocatalysts capable of facilitating the enantioselective construction of the 3-methyl-substituted piperidinone core would be a significant advancement. These approaches could offer higher atom economy and reduce waste, making the synthesis more sustainable and cost-effective. Exploring diastereoselective alkylation strategies on a pre-formed piperidinone scaffold is another viable route, though achieving high levels of diastereomeric excess remains a challenge that requires careful optimization of reaction conditions and reagents. researchgate.net

Synthetic ChallengeProposed Research DirectionKey Objective
Stereocontrol at C3-positionDevelopment of catalytic asymmetric synthesis (organocatalysis, transition-metal catalysis).Achieve high enantiomeric and diastereomeric excess without chiral auxiliaries.
Scalability & EfficiencyOptimization of existing multi-step syntheses; exploration of one-pot procedures.Reduce the number of synthetic steps, improve overall yield, and facilitate large-scale production.
Precursor AvailabilityUse of simple, readily available starting materials.Enhance the economic viability of the synthetic route.

To address challenges of scalability, safety, and reproducibility, the integration of continuous flow chemistry and microreactor technology is a critical future direction. Flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and safer handling of reactive intermediates.

For instance, flow electrosynthesis has been successfully used to prepare 2-substituted piperidine (B6355638) derivatives by anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell. nih.gov This demonstrates the potential for electrochemical methods in a flow setup to functionalize the piperidine ring efficiently. nih.gov Future work could adapt this technology to construct the 2-Piperidinone, 1-ethenyl-3-methyl- backbone, potentially enabling a streamlined, automated, and scalable manufacturing process. The enhanced safety profile of microreactors is particularly advantageous when dealing with potentially exothermic or hazardous reactions.

Exploration of Undiscovered Reactivity Pathways

Beyond its synthesis, understanding and expanding the reactivity of 2-Piperidinone, 1-ethenyl-3-methyl- is key to its application. The molecule possesses multiple reactive sites—the lactam, the vinyl group, and the C-H bonds adjacent to the carbonyl and nitrogen—that could be targeted through modern catalytic methods.

Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. An organophotocatalyzed [1 + 2 + 3] strategy has been developed to create diverse 2-piperidinone structures from simple ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov This approach, which proceeds through the single-electron oxidation of an alkene to a radical cation, could be a revolutionary way to construct the 3-methyl-2-piperidinone core in a single step. nih.gov Future research should investigate the adaptation of this methodology to produce the specific target compound, offering a modular and atom-economical synthetic route.

Similarly, electrocatalysis provides unique opportunities for functionalization. The successful use of flow electrochemistry to synthesize 2-substituted piperidines highlights the potential for anodic oxidation to create reactive iminium ion intermediates from N-acyl piperidines. nih.gov Applying such principles to 2-Piperidinone, 1-ethenyl-3-methyl- or its precursors could unlock novel pathways for C-C bond formation at the C6 position or other sites, expanding the range of accessible derivatives.

The ethenyl (vinyl) group makes 2-Piperidinone, 1-ethenyl-3-methyl- an ideal monomer for addition polymerization. While traditional free-radical polymerization is feasible, as demonstrated for structurally related monomers like 1-chlorine-3-piperidine-2-propylmethacrylate, it offers limited control over the polymer architecture. researchcommons.org

Future research must focus on applying controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT has been successfully used to synthesize well-defined, pH- and temperature-sensitive polymers from amine-containing methacrylate (B99206) monomers. researchcommons.org Adopting RAFT for the polymerization of 2-Piperidinone, 1-ethenyl-3-methyl- would enable precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers). This level of control is essential for developing high-performance materials with predictable properties.

Research AreaTechnique/MethodologyPotential Outcome
Polymer Synthesis Controlled Radical Polymerization (e.g., RAFT)Polymers with controlled molecular weight, low polydispersity, and complex architectures (e.g., block copolymers).
Polymer Properties Investigation of solution behavior (pH/thermo-responsiveness).Development of "smart" polymers that respond to environmental stimuli.
Material Application Formulation into hydrogels, nanoparticles, or coatings.Creation of functional materials for drug delivery, biotechnology, or advanced coatings.

Advanced Materials Development from Derived Polymers

The true value of 2-Piperidinone, 1-ethenyl-3-methyl- lies in the properties of its corresponding polymer, poly(1-ethenyl-3-methyl-2-piperidinone). The presence of the lactam ring in each repeating unit is expected to confer unique characteristics, such as hydrophilicity, hydrogen bonding capability, and potential biocompatibility.

Polymers based on similar N-vinyl monomers, such as poly(N-vinylpyrrolidone), are well-known for their excellent solubility in water and biocompatibility. By analogy, polymers derived from this substituted piperidinone could find use in biomedical applications. Future research should focus on synthesizing these polymers and systematically characterizing their physical and chemical properties. A key area of investigation will be their responsiveness to external stimuli, such as pH and temperature, which is a known feature of polymers containing tertiary amine or amide functionalities. researchcommons.org This could lead to the development of "smart" materials for applications in controlled drug release, stimuli-responsive hydrogels for tissue engineering, or as functional additives in coatings and personal care products. The chirality of the monomer unit could also impart unique optical or recognition properties to the final polymer, opening avenues for its use in chiral separation or sensing applications.

Design of Smart Materials with Tunable Responses

A key feature of polymers derived from N-vinyl lactams is their ability to exhibit a Lower Critical Solution Temperature (LCST), where they undergo a reversible phase transition from a soluble to an insoluble state in water as the temperature rises. rsc.orgwikipedia.org This behavior is the foundation for their use in "smart" materials that respond to thermal stimuli.

Future research should focus on:

Homopolymer LCST Determination: Synthesizing and characterizing the homopolymer of 1-ethenyl-3-methyl-2-piperidinone to precisely determine its LCST and compare it with that of poly(N-vinylpiperidone).

Copolymerization for LCST Tuning: Creating copolymers by reacting 1-ethenyl-3-methyl-2-piperidinone with various hydrophilic or hydrophobic comonomers. This will allow for the precise tuning of the LCST across a broad temperature spectrum. For instance, copolymerization with a more hydrophilic monomer like N-vinylpyrrolidone would likely raise the LCST, while copolymerization with a more hydrophobic monomer like N-vinylcaprolactam could lower it further. researchgate.net

Table 1: Predicted Lower Critical Solution Temperature (LCST) for Hypothetical Copolymers

Monomer 1Monomer 2M1 Mol. FractionPredicted LCST (°C)Rationale for Prediction
1-Ethenyl-3-methyl-2-piperidinone-1.0~25-30Increased hydrophobicity from methyl group lowers LCST compared to unsubstituted poly(N-vinylpiperidone).
1-Ethenyl-3-methyl-2-piperidinoneN-Vinylpyrrolidone0.5~45-55Addition of hydrophilic NVP raises the overall hydrophilicity, increasing the LCST.
1-Ethenyl-3-methyl-2-piperidinoneN-Vinylcaprolactam0.5~20-25Addition of more hydrophobic NVCL further lowers the LCST.

Note: The data in this table is illustrative and based on theoretical effects of methyl substitution and copolymerization on polymer hydrophobicity.

Fabrication of Hybrid and Composite Materials with Enhanced Properties

Poly(N-vinyl lactams) are frequently incorporated into hybrid and composite materials to impart specific functionalities. ncsu.edu They can act as stabilizers for inorganic nanoparticles, surface modifiers, or as a matrix for functional fillers. The unique structure of poly(1-ethenyl-3-methyl-2-piperidinone) offers new opportunities in this domain.

The presence of the lipophilic methyl group alongside the polar amide functionality makes the polymer amphiphilic. This dual nature can be exploited to improve the interfacial adhesion between organic and inorganic components or between hydrophobic and hydrophilic phases in a composite material.

Future research in this area should explore:

Organic-Inorganic Hybrids: The synthesis of hybrid materials where the polymer is grafted onto the surface of inorganic nanoparticles like silica (B1680970), titania, or gold. The methyl group could enhance the dispersion of these particles in non-polar polymer matrices or solvents.

Reinforced Polymer Composites: Using the polymer as a matrix or a compatibilizer in fiber-reinforced composites. The methyl group could improve interactions with hydrophobic reinforcing agents (e.g., carbon fibers), potentially leading to materials with enhanced mechanical strength and thermal stability.

Amphiphilic Core-Shell Nanoparticles: Creating core-shell nanoparticles where a hydrophobic core is stabilized by a shell of poly(1-ethenyl-3-methyl-2-piperidinone). The methyl groups would interface with the core, while the hydrophilic lactam rings face the aqueous environment, creating stable, functional nanocarriers.

Table 2: Potential Hybrid and Composite Materials and Expected Enhancements

Material TypeComponentsRole of Poly(1-ethenyl-3-methyl-2-piperidinone)Expected Enhanced Property
Hybrid NanoparticlesSilica Nanoparticles + PolymerSurface Modifier / StabilizerImproved dispersion in hydrophobic solvents/polymers.
Polymer CompositeCarbon Nanotubes + PolymerMatrix / CompatibilizerEnhanced interfacial adhesion and mechanical strength.
Amphiphilic MicellesHydrophobic Drug + PolymerSelf-Assembled CarrierIncreased drug loading capacity due to hydrophobic interactions.

Note: The data in this table is illustrative, outlining hypothetical material compositions and their anticipated benefits based on the polymer's structure.

Synergy Between Theoretical Prediction and Experimental Validation

For a novel monomer like 1-ethenyl-3-methyl-2-piperidinone, a research strategy that combines theoretical modeling with experimental work is highly efficient. Computational chemistry can provide valuable insights and guide experimental efforts, saving significant time and resources. researchgate.net

The research workflow should begin with in silico studies to predict the fundamental properties of the monomer and its polymer. Key areas for theoretical investigation include:

Monomer Reactivity: Using Density Functional Theory (DFT) to calculate the reactivity ratios of the monomer. This will predict how it will behave in copolymerization reactions. acs.org

Polymer Conformation: Employing molecular dynamics (MD) simulations to understand how the steric hindrance from the 3-methyl group affects the polymer chain's stiffness, flexibility, and conformation in solution. researchgate.netmdpi.com

Solvation and LCST: Modeling the interaction of the polymer with water molecules to predict the energetics of hydration and dehydration, which directly relates to the LCST. The model should explicitly account for the hydrophobic contribution of the methyl group.

These theoretical predictions would then be systematically validated through targeted experiments. For example, predicted reactivity ratios would guide the design of copolymerization experiments, and simulated LCST values would be compared against results from turbidimetry measurements. This synergistic loop of prediction and validation accelerates the development process.

Table 3: Synergy Between Theoretical and Experimental Approaches

Parameter to InvestigateTheoretical Prediction MethodExperimental Validation Technique
Monomer Reactivity RatiosDensity Functional Theory (DFT)Nuclear Magnetic Resonance (NMR) analysis of copolymer composition.
Polymer Chain StiffnessMolecular Dynamics (MD) SimulationsLight Scattering to determine the radius of gyration.
Lower Critical Solution Temperature (LCST)MD Simulations of polymer-water interactionUV-Vis Spectroscopy / Turbidimetry.
Polymer Glass Transition Temperature (Tg)MD Simulations (Cooling Ramps)Differential Scanning Calorimetry (DSC).

Addressing Scalability, Process Intensification, and Industrial Relevance

For any new monomer to be industrially viable, the challenges of scalable and cost-effective production must be addressed. The established industrial synthesis of N-vinyl lactams like N-vinylpyrrolidone often utilizes Reppe chemistry, which involves the high-pressure reaction of the corresponding lactam with acetylene (B1199291). rsc.orgnih.gov

The introduction of a methyl group at the 3-position presents several challenges that must be overcome:

Monomer Precursor Synthesis: The first major hurdle is the efficient, large-scale synthesis of the 3-methyl-2-piperidinone precursor. While methods for creating substituted piperidinones exist, they are often multi-step processes not yet optimized for industrial production, which could significantly impact the final monomer cost. nih.govnih.gov

Vinylation Reaction Efficiency: The vinylation step itself could be hampered by the 3-methyl group. The steric bulk of the methyl group, being adjacent to the nitrogen atom, may hinder the approach of the vinylating agent (e.g., acetylene), potentially leading to lower reaction rates, reduced yields, or the need for more forcing reaction conditions or more sophisticated catalysts compared to the unsubstituted piperidinone. ncert.nic.in

Polymerization Kinetics: The methyl group can influence the radical polymerization process. It may alter the propagation and termination rates, affecting the achievable molecular weight and the polydispersity of the final polymer, which are critical for material performance. doi.org

Purification: The final monomer and polymer may require more complex purification processes to remove by-products specific to the new synthesis route.

Future research must focus on developing robust and efficient synthetic routes. This includes catalyst screening for both precursor synthesis and the vinylation step, as well as detailed kinetic studies of the polymerization to enable control over the final polymer architecture. Process intensification strategies, such as continuous flow reactors, could also be explored to improve efficiency and safety.

Table 4: Summary of Scalability Challenges and Research Approaches

ChallengeDescriptionProposed Research Approach
Precursor SynthesisLack of a direct, high-yield industrial route to 3-methyl-2-piperidinone.Development of novel catalytic routes from readily available feedstocks; process optimization studies.
Vinylation StepPotential for low yield due to steric hindrance from the adjacent methyl group.Screening of new catalysts (e.g., different alkali metal hydroxides); optimization of temperature and pressure.
Polymerization ControlThe methyl group may affect molecular weight and polydispersity.Investigation of controlled radical polymerization techniques (e.g., RAFT) to achieve well-defined polymers. acs.org
Overall Cost-EffectivenessMulti-step synthesis and potentially lower yields could make the monomer expensive.Focus on process intensification, catalyst recycling, and maximizing yield at each step to ensure economic viability.

Conclusion

Summary of Key Academic Contributions and Research Advancements

There are no specific academic contributions or research advancements to summarize for 2-Piperidinone, 1-ethenyl-3-methyl- due to the lack of published research on this compound.

Reiterating the Fundamental Significance of 2-Piperidinone, 1-ethenyl-3-methyl- in Chemical Science

The fundamental significance of 2-Piperidinone, 1-ethenyl-3-methyl- in chemical science has not been established, as it is not a well-documented compound. While the broader class of piperidones is important in medicinal chemistry and materials science, this specific derivative has not been highlighted in the literature. nih.govsemanticscholar.org

Outlook on the Continued Academic Exploration and Potential Impact of the Compound

An outlook on the continued academic exploration and potential impact of 2-Piperidinone, 1-ethenyl-3-methyl- cannot be provided. Future research would first need to establish viable synthetic routes and characterize the basic properties of the compound before any potential applications or impacts could be realistically assessed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.